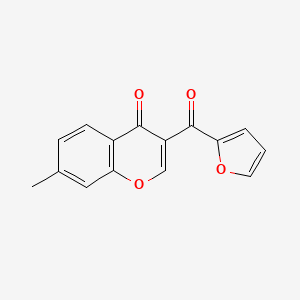

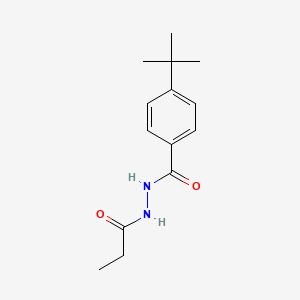

![molecular formula C17H22N2O2 B5886657 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives involves several strategies, including the Newman–Kwart rearrangement, which has proven useful for synthesizing quinolin-6-ylthioacetamides and quinolin-6-ylpropanamides from available quinolinol building blocks (Kessabi, F. M., Quaranta, L., Beaudegnies, R., & Lamberth, C., 2016). Another synthesis approach involved the condensation of methyl 2-(quinolin-8-yloxy) acetate with hydrazine hydrate to afford various derivatives, showcasing the versatility in functionalizing the quinoline core (Saeed, A., Abbas, N., Ibrar, A., & Bolte, M., 2014).

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, with modifications leading to various bioactive compounds. The structure-activity relationship studies often involve modifications at different positions of the quinoline core to explore their impact on biological activity and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for structural characterization of these molecules (El Rayes, S. M., Aboelmagd, A., Gomaa, M., Ali, I., Fathalla, W., Pottoo, F., & Khan, F., 2019).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including cycloaromatization, which is pivotal in generating reactive intermediates for further chemical transformations. These reactions facilitate the synthesis of complex heterocyclic compounds, demonstrating the quinoline scaffold's reactivity and versatility (Li, H., Yang, H., Petersen, J. L., & Wang, K. K., 2004).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications and for understanding its behavior in different environments. Studies on 8-hydroxyquinoline derivatives have revealed insights into their hydrogen bonding and intermolecular interactions, stabilizing their structures and affecting their physical characteristics (Zeng, H., Wang, T., Xu, D., Cai, Y., & Chen, D.-f., 2007).

Mecanismo De Acción

Target of Action

It is known that 2-methyl-8-quinolinol, a related compound, shows fungicidal property . It can also undergo complexation with transition metal complexes .

Mode of Action

Quinoline derivatives have been studied for their inhibitory effects on enoyl acp-reductase , an enzyme involved in bacterial fatty acid biosynthesis. This suggests that the compound might interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Based on the potential inhibition of enoyl acp-reductase , it can be inferred that the compound may affect fatty acid biosynthesis in bacteria.

Result of Action

Related quinoline derivatives have shown antibacterial and antitubercular activities , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-5-15(20)19(11(2)3)10-14-9-13-8-6-7-12(4)16(13)18-17(14)21/h6-9,11H,5,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCADMGYPMTLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)

![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)